molecular formula C11H11BrN2O4 B1294763 (3-Bromo-5-nitrophenyl)(morpholino)methanone CAS No. 941294-19-5

(3-Bromo-5-nitrophenyl)(morpholino)methanone

Cat. No.: B1294763
CAS No.: 941294-19-5
M. Wt: 315.12 g/mol
InChI Key: RZUMLQTYOVVAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-nitrophenyl)(morpholino)methanone (CAS 941294-19-5) is a chemical compound with the molecular formula C11H11BrN2O4 . It is offered as a high-purity building block for research and development purposes in organic synthesis. This compound features both a bromo-nitrophenyl group and a morpholine moiety, a combination that makes it a versatile intermediate for constructing more complex molecules. Its primary research value lies in its potential application in pharmaceutical and agrochemical discovery, where it can be used to create novel compound libraries. The bromo and nitro substituents on the phenyl ring offer reactive sites for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions. The morpholine group is a privileged structure in medicinal chemistry, often incorporated to influence the solubility and metabolic stability of target molecules. Researchers can utilize this compound in the exploration of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Data Sheets are available for this compound .

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUMLQTYOVVAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649997
Record name (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-19-5
Record name (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methodology

Reaction Overview

The synthesis of (3-Bromo-5-nitrophenyl)(morpholino)methanone involves the coupling of 3-bromo-5-nitrobenzoic acid with morpholine under specific conditions using a coupling agent. The reaction proceeds in a polar aprotic solvent, ensuring high efficiency and yield.

General Reaction Scheme:

$$
\text{3-Bromo-5-nitrobenzoic acid} + \text{Morpholine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{this compound}
$$

Step-by-Step Procedure

  • Reagents and Materials :

  • Reaction Setup :

    • In a dry reaction vessel, dissolve 3-bromo-5-nitrobenzoic acid in 10 mL of DMF.
    • Cool the solution to $$0^\circ C$$ using an ice bath.
  • Addition of Reagents :

    • Sequentially add HATU, morpholine, and DIPEA to the reaction mixture while maintaining the temperature at $$0^\circ C$$.
  • Reaction Progression :

    • Stir the mixture at $$0^\circ C$$ for 2 hours to ensure complete reaction.
  • Workup and Purification :

    • Dilute the reaction mixture with ethyl acetate (50 mL).
    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL), followed by a $$1:1$$ mixture of water and brine (2 × 30 mL).
    • Dry the organic phase over sodium sulfate.
    • Filter and concentrate the solution under reduced pressure.
    • Purify the crude product using silica gel column chromatography with an ethyl acetate/hexane gradient as the eluent.
  • Final Product :

    • Obtain this compound as a white solid.

Analysis of Reaction Parameters

Critical Factors

  • Solvent Selection : DMF is essential due to its ability to dissolve both reactants and stabilize intermediates.
  • Coupling Agent : HATU is preferred for its efficiency in activating carboxylic acids for amide bond formation.
  • Base Choice : DIPEA ensures deprotonation of morpholine and neutralizes by-products.

Optimization

Experimental trials have shown that maintaining the reaction temperature at $$0^\circ C$$ minimizes side reactions and decomposition of intermediates.

Characterization Data

Spectroscopic Analysis

The product was characterized using $$ ^1H $$-NMR spectroscopy:

  • $$ \delta = 8.43 $$ ppm (t, $$ J = 1.9 $$ Hz, aromatic proton)
  • $$ \delta = 8.28–8.12 $$ ppm (m, aromatic protons)
  • $$ \delta = 7.89 $$ ppm (t, $$ J = 1.5 $$ Hz, aromatic proton)
  • $$ \delta = 3.74 $$ ppm (broad multiplet, morpholine protons)

Purity Assessment

Purity was confirmed via high-performance liquid chromatography (HPLC), showing a single peak with a retention time consistent with the target compound.

Data Table: Reaction Conditions and Yields

Parameter Value/Condition
Starting Material 3-Bromo-5-nitrobenzoic acid
Solvent DMF
Coupling Agent HATU
Base DIPEA
Temperature $$0^\circ C$$
Reaction Time 2 hours
Workup Ethyl acetate extraction
Purification Silica gel chromatography
Final Yield ~85%

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Reduction Reactions: Products with the nitro group reduced to an amino group.

    Oxidation Reactions: Oxidized derivatives of the morpholino group.

Scientific Research Applications

(3-Bromo-5-nitrophenyl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and morpholino group also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Phenyl Ring Morpholine Modification Key References
(3-Bromo-5-nitrophenyl)(morpholino)methanone 3-Br, 5-NO₂ None
(4-Bromophenyl)(morpholino)methanone 4-Br None
(2-Fluoro-3-nitrophenyl)(morpholino)methanone 2-F, 3-NO₂ None
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone 5-Br, 2-F, 3-CH₃ None
(3-Methoxy-4-nitrophenyl)(morpholino)methanone 3-OCH₃, 4-NO₂ None

Key Observations :

  • Electron-withdrawing vs. donating groups: The nitro group in this compound enhances electrophilic substitution resistance compared to methoxy-containing analogs (e.g., ), which facilitate electron-donating effects.
  • Halogen positioning : Bromine at the 3-position (target compound) vs. 4-position () alters steric hindrance and electronic distribution, affecting coupling reaction efficiency.

Key Observations :

  • Bromination with NBS () is efficient for introducing bromine to deactivated aromatic systems, whereas aldehyde-based routes () are suitable for simpler aryl morpholino ketones.
  • The nitro group in the target compound necessitates careful control of reaction conditions to avoid over-oxidation or decomposition.

Physicochemical and Reactivity Profiles

  • Crystallography: The crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone () reveals planar morpholino moieties and halogen-driven packing interactions. The nitro group in the target compound likely induces stronger dipole-dipole interactions compared to chloro or methoxy analogs.
  • Reactivity: The nitro group enables reduction to amines (e.g., (3-amino-2-fluorophenyl)(morpholino)methanone via Zn/NH₄HCO₂H ), a pathway less feasible in non-nitro derivatives. Bromine at the 3-position may hinder electrophilic substitution compared to para-substituted analogs ().

Biological Activity

(3-Bromo-5-nitrophenyl)(morpholino)methanone is an organic compound notable for its complex structure, which includes a bromine atom, a nitro group, and a morpholine moiety. This combination of functional groups suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's chemical formula is represented as CHBrNO, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects. The presence of bromine and nitro groups is often associated with enhanced reactivity and biological activity. For instance:

  • Antimicrobial Activity : Compounds with nitro groups have shown effectiveness against various pathogens. The morpholine moiety can also contribute to this activity by enhancing solubility and cellular uptake.
  • Anticancer Properties : Similar morpholino derivatives have demonstrated anticancer effects in various studies, suggesting that this compound may possess similar properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from related compounds:

  • Enzyme Inhibition : Many brominated and nitro-substituted compounds act as enzyme inhibitors, potentially interfering with metabolic pathways in cancer cells or pathogens.
  • DNA Interaction : Nitro groups can participate in electron transfer reactions that may lead to DNA damage in rapidly dividing cells, a common mechanism for anticancer agents.

Case Studies

  • Antibacterial Activity : A study on morpholinyl derivatives indicated strong antibacterial effects against Streptococcus pneumoniae and Streptococcus pyogenes, suggesting that this compound may exhibit similar properties due to its structural features .
  • Anticancer Research : Research involving related morpholino compounds has shown promising results in inhibiting tumor growth in various cancer cell lines. These studies highlight the potential for this compound as a lead compound in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure HighlightsBiological Activity
5-Nitroisophthalic AcidContains nitro groups on an aromatic ringAntimicrobial properties
MorpholinoacetamideMorpholine group attached to an amideAnticancer activity
3-Bromo-4-methylphenyl(morpholino)methanoneSimilar brominated structure without nitro groupPotential enzyme inhibition

The unique combination of both bromine and nitro groups along with a morpholine moiety in this compound may enhance its reactivity and biological profile compared to other similar compounds.

Synthesis and Modification

The synthesis of this compound can be achieved through several methods, including:

  • Direct Bromination : Bromination of 5-nitrophenol followed by reaction with morpholine.
  • Nitrosation Reactions : Introducing the nitro group through electrophilic substitution reactions.

These synthetic routes not only facilitate the production of the compound but also allow for modifications that could enhance its biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.